molecular formula C23H22ClN5O2S B2375713 N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896305-44-5

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2375713
CAS RN: 896305-44-5
M. Wt: 467.97
InChI Key: PMCTWDGYCZCANS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

Research demonstrates the synthesis of compounds structurally related to N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, using both conventional and microwave-assisted protocols. These compounds have been evaluated for their potential to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The study of these compounds reveals their potential in the development of new therapeutic agents, particularly in treating conditions associated with these enzymes (Virk et al., 2018).

Antimicrobial and Antioxidant Applications

Another study focuses on the synthesis of pyrazole-acetamide derivatives and their coordination complexes. These compounds exhibit significant antioxidant activity, demonstrating their potential in pharmaceutical applications where oxidative stress plays a role. This research highlights the versatility of these compounds in forming complex structures with potential medicinal properties (Chkirate et al., 2019).

Lipase and α-Glucosidase Inhibition

In another study, compounds similar to this compound were synthesized and evaluated for their inhibitory activity on lipase and α-glucosidase. These enzymes are key targets in the management of conditions like obesity and diabetes, suggesting potential applications of these compounds in treating metabolic disorders (Bekircan et al., 2015).

Radiolabeling and Imaging Applications

Radiolabeling of structurally related compounds has been explored for potential use in imaging studies. For example, the synthesis of radiolabeled acetamide derivatives for PET imaging studies demonstrates the potential of these compounds in biomedical imaging and diagnostics (Prabhakaran et al., 2006).

Structural and Medicinal Chemistry

Further research delves into the structural aspects of these compounds, exploring their solid-state formations and the potential for creating new pharmaceuticals. This area of research is crucial in understanding the physical and chemical properties of these compounds, which can lead to the development of novel drugs (Lodochnikova et al., 2017).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-16-19(24)6-5-7-20(16)25-22(30)15-32-23-27-26-21(29(23)28-12-3-4-13-28)14-17-8-10-18(31-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCTWDGYCZCANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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